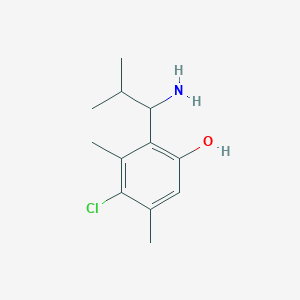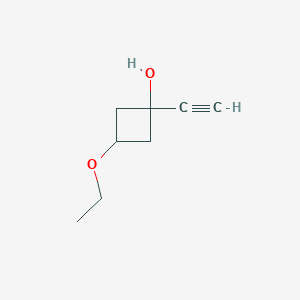![molecular formula C10H9ClN2O2 B15274467 2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid](/img/structure/B15274467.png)
2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H9ClN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid typically involves the reaction of 6-chloronicotinic acid with but-3-yn-1-amine. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The alkyne group can participate in coupling reactions such as the Sonogashira coupling.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Can be achieved using reducing agents such as lithium aluminum hydride.
Coupling Reactions: Often require palladium catalysts and bases like triethylamine.
Major Products Formed
Substitution Reactions: Yield substituted pyridine derivatives.
Oxidation: Can produce carboxylic acids or ketones.
Reduction: Can lead to the formation of alcohols or amines.
Coupling Reactions: Result in the formation of biaryl or alkyne-linked products.
Scientific Research Applications
2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-chloropyridine-3-carboxylic acid
- 2-[(But-2-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid
- 2-[(But-3-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid
Uniqueness
2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid is unique due to the presence of both the alkyne and amino groups, which provide versatility in chemical reactions and potential biological activity. The specific positioning of the chlorine and carboxylic acid groups on the pyridine ring also contributes to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
2-(but-3-ynylamino)-6-chloropyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-3-6-12-9-7(10(14)15)4-5-8(11)13-9/h1,4-5H,3,6H2,(H,12,13)(H,14,15) |
InChI Key |
KGTXXTZJIBDANJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC1=C(C=CC(=N1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


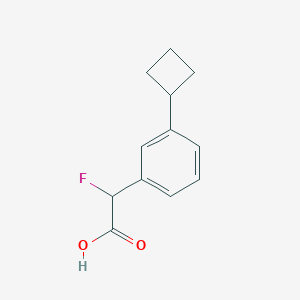

![2-{[(3-Fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B15274418.png)



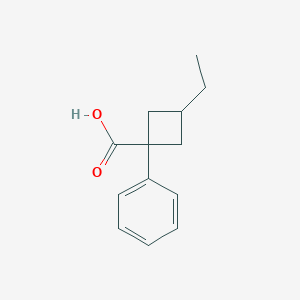
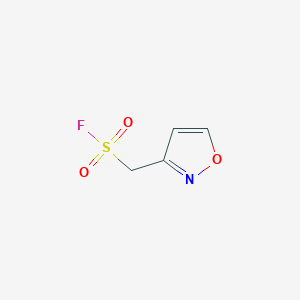
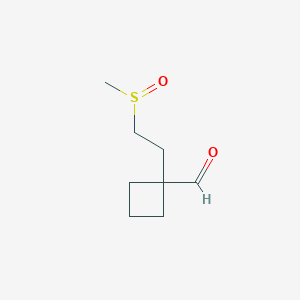
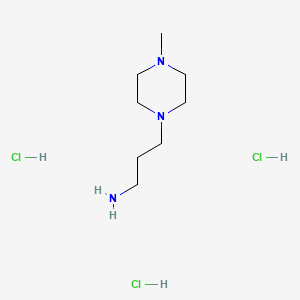
![4-[1-(Aminomethyl)-3,3-difluorocyclobutyl]phenol](/img/structure/B15274472.png)
![2-[(3-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B15274475.png)
